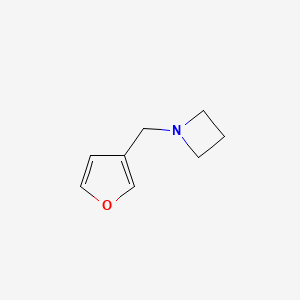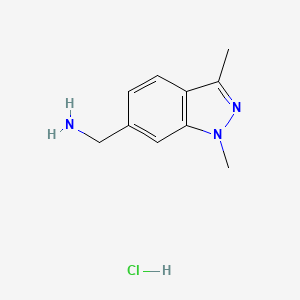![molecular formula C16H21NO3 B13682405 8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cbz-2-methyl-8-azabicyclo[321]octan-2-ol is a chemical compound that belongs to the class of tropane alkaloids
Vorbereitungsmethoden
The synthesis of 8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Industrial production methods often rely on the hydrogenation of intermediates using catalysts such as active nickel .
Analyse Chemischer Reaktionen
8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Tropine: Another tropane alkaloid with similar biological activities.
Scopolamine: Known for its use in medicine, particularly for its anticholinergic properties.
Cocaine: A well-known tropane alkaloid with potent stimulant effects
These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their specific substituents and biological activities.
Eigenschaften
Molekularformel |
C16H21NO3 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
benzyl 2-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(19)10-9-13-7-8-14(16)17(13)15(18)20-11-12-5-3-2-4-6-12/h2-6,13-14,19H,7-11H2,1H3 |
InChI-Schlüssel |
PPYZKEYCHODBRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2CCC1N2C(=O)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)
![(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B13682340.png)
![Benzo[h]quinolin-2(1H)-one](/img/structure/B13682349.png)





![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)

![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
